2-Iodoanthracene
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Overview
Description
2-Iodoanthracene is an organic compound with the molecular formula C₁₄H₉I. It is a derivative of anthracene, where an iodine atom is substituted at the second position of the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene using iodine and an oxidizing agent. For instance, anthracene can be reacted with iodine in the presence of an oxidizing agent like nitric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes.
Oxidation Reactions: Major products are anthraquinone derivatives.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Scientific Research Applications
2-Iodoanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Photochemistry: The compound is studied for its potential in photon upconversion and other photochemical applications.
Biological Research: Derivatives of this compound are explored for their antimicrobial and anti-inflammatory activities.
Material Science: It is used in the synthesis of polymeric materials and other advanced organic materials.
Mechanism of Action
The mechanism of action of 2-iodoanthracene in various applications involves its ability to participate in electron transfer processes and form stable radicals. In photochemical applications, it can absorb light and undergo intersystem crossing to form triplet states, which are crucial for processes like triplet-triplet annihilation upconversion . In biological systems, its derivatives can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
2-Bromoanthracene: Similar in structure but with a bromine atom instead of iodine.
2-Chloroanthracene: Contains a chlorine atom at the second position.
Anthracene: The parent compound without any halogen substitution.
Comparison: 2-Iodoanthracene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s electronic properties and reactivity, making it suitable for specific applications in organic electronics and photochemistry .
Properties
IUPAC Name |
2-iodoanthracene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCMZNPADDAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597674 |
Source
|
Record name | 2-Iodoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22362-94-3 |
Source
|
Record name | 2-Iodoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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